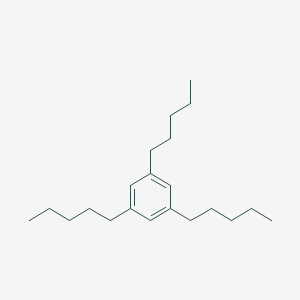

1,3,5-Tripentylbenzene

Übersicht

Beschreibung

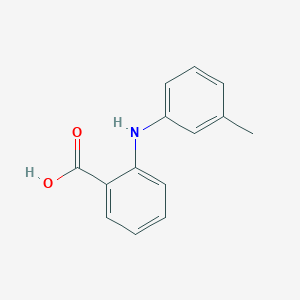

1,3,5-Tripentylbenzene is a derivative of benzene where three pentyl groups are attached to the benzene ring at the 1, 3, and 5 positions. This structure is a variation of 1,3,5-triphenylbenzene, which is a well-studied compound due to its interesting chemical and physical properties, and its derivatives have been extensively researched for their potential applications in materials science, particularly in the field of organic electronics and photonics 10.

Synthesis Analysis

The synthesis of 1,3,5-triphenylbenzene derivatives, which are structurally similar to 1,3,5-Tripentylbenzene, can be achieved through various methods. One approach involves the cyclocondensation of acetylaromatic compounds followed by Ni^0-catalyzed dehalogenation to create highly branched polyphenylenes containing 1,3,5-triphenylbenzene fragments . Another method includes the nucleophilic substitution reactions to introduce different functional groups onto the benzene ring .

Molecular Structure Analysis

The molecular structure of 1,3,5-triphenylbenzene has been determined using X-ray diffraction techniques, revealing that the phenyl rings are inclined to the plane of the central benzene ring . This inclination is also observed in complexes where the 1,3,5-triphenylbenzene acts as a ligand, such as in tricarbonylchromium(0) complexes . The inclination of the substituent rings affects the overall molecular geometry and can influence the physical properties of the compound.

Chemical Reactions Analysis

The reactivity of 1,3,5-triphenylbenzene derivatives can vary significantly depending on the substituents attached to the benzene ring. For example, 1,3,5-triphosphabenzenes exhibit unique reactivity patterns that differ from traditional aromatic chemistry, including coordination reactions and ring-contraction reactions . The electronic structure of 1,3,5-tridehydrobenzene triradical, a related compound, has been characterized, providing insights into the reactivity of such species .

Physical and Chemical Properties Analysis

1,3,5-Tripentylbenzene and its derivatives exhibit a range of physical and chemical properties that make them of interest for various applications. Star-shaped derivatives of 1,3,5-triphenylbenzene show high decomposition temperatures and glass transition temperatures, emit light in the deep blue region, and exhibit moderate fluorescence quantum yields . The electronic properties, such as hole mobility, are also notable and can be tuned by varying the degree of conjugation and the nature of the linking bridge . The redox properties of related compounds have been studied through electrochemical measurements, which are important for understanding their potential use in electronic devices .

Wissenschaftliche Forschungsanwendungen

1. Electronic and Optical Properties

Star-shaped derivatives of 1,3,5-triphenylbenzene exhibit high decomposition temperatures and form glasses with varying glass transition temperatures. These compounds emit light in the deep blue region and show high fluorescence quantum yields. They possess small optical gaps and demonstrate hole mobility values, indicating potential use in electronic and optical applications (Kukhta et al., 2015).

2. Supramolecular Chemistry

1,3,5-triethylbenzenes are utilized in supramolecular chemistry as templates to organize molecular-recognition elements. Their steric-gearing effect directs binding elements towards the central ring, enhancing binding affinity, and are used to improve binding affinities of supramolecular hosts (Wang & Hof, 2012).

3. Organocatalysis

Compounds based on 1,3,5-triethylbenzene have been shown to catalyze Michael addition reactions with high stereoselectivity. These catalysts incorporate features of molecular receptors and demonstrate their utility in organic synthesis (Moorthy & Saha, 2010).

4. Material Science

1,3,5-Triphenylbenzenes have been explored in the design of new discotic liquid crystals. Both chiral and non-chiral esters and ethers of hexa-and nonasubstituted 1,3,5-triphenylbenzenes were synthesized for this purpose, indicating their potential application in advanced material science (Frackowiak & Scherowsky, 1997).

5. Crystallography and Structural Chemistry

The crystal structure of 1,3,5-triphenylbenzene has been studied, revealing non-planar molecules with substituted phenyl groups twisted out of the central ring's plane. This provides insights into the physical properties of the crystal based on its structure (Farag, 1954).

6. Synthesis Techniques

Innovative synthesis techniques, such as ultrasound-assisted synthesis, have been employed for the efficient production of 1,3,5-triphenylbenzene, demonstrating a significant improvement in yield and reaction time compared to conventional methods (Luo Dong-dong, 2011).

Safety And Hazards

Zukünftige Richtungen

1,3,5-Triphenylbenzene has been used as a fluorescence signalling unit in the development of fluorescence quenching as well as enhancement-based chemo-sensors . It is likely that it should be possible to develop other highly selective and sensitive chemo-sensors by incorporating 1,3,5-TPB as the fluorophore unit .

Eigenschaften

IUPAC Name |

1,3,5-tripentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36/c1-4-7-10-13-19-16-20(14-11-8-5-2)18-21(17-19)15-12-9-6-3/h16-18H,4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVJBFYWFCSGLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC(=C1)CCCCC)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511725 | |

| Record name | 1,3,5-Tripentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Tripentylbenzene | |

CAS RN |

78870-40-3 | |

| Record name | 1,3,5-Tripentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)-](/img/structure/B108395.png)